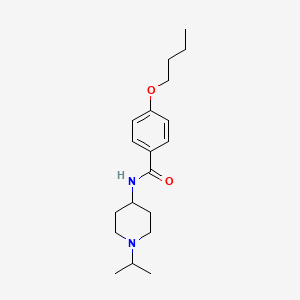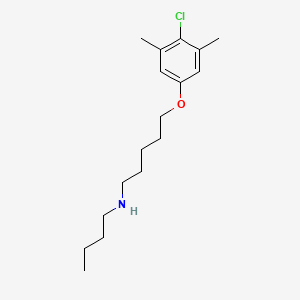
bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate, also known as HBC, is a chemical compound that has been extensively studied for its potential applications in the field of materials science and biomedical research. HBC is a symmetrical molecule with two carbamate groups attached to a hexane backbone, and two 4-fluorophenyl moieties attached to the ends of the hexane chain.
Aplicaciones Científicas De Investigación
Bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate has been studied for its potential applications as a molecular switch, sensor, and drug delivery agent. bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate exhibits reversible photochromism, which means that it can switch between two different conformations upon exposure to light. This property makes bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate a promising candidate for optical data storage and display devices. bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate can also act as a sensor for metal ions and pH changes, due to the presence of the carbamate groups. In addition, bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate can be functionalized with various drugs or biomolecules, and used as a carrier for targeted drug delivery.
Mecanismo De Acción
The mechanism of action of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate involves the reversible switching between two conformations, which is triggered by light or other stimuli. The 4-fluorophenyl moieties act as chromophores, absorbing light energy and inducing a conformational change in the hexane backbone. The carbamate groups can also interact with metal ions or other molecules, leading to changes in the electronic properties of the molecule.
Biochemical and Physiological Effects:
bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate has not been extensively studied for its biochemical and physiological effects, due to its primarily synthetic and materials science applications. However, some studies have shown that bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate can exhibit cytotoxicity towards cancer cells, and can also interact with DNA and RNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate is its reversible photochromism, which allows for precise control over its properties and behavior. bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate is also relatively easy to synthesize and purify, making it accessible for researchers in various fields. However, one limitation of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate is its limited solubility in aqueous solutions, which can make it difficult to use in biological experiments. bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate also has a relatively short half-life under certain conditions, which can limit its usefulness for some applications.
Direcciones Futuras
There are many potential future directions for research on bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate, including the development of new synthetic methods, the exploration of its biological activity and toxicity, and the optimization of its properties for specific applications. One possible direction is the incorporation of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate into nanomaterials or polymers, to create new functional materials with unique optical and electronic properties. Another direction is the use of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate as a tool for studying biological processes, such as protein-protein interactions or gene regulation. Overall, the versatility and potential of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate make it an exciting area of research for scientists in many different fields.
Métodos De Síntesis
The synthesis of bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate involves the reaction of 1,6-hexanediamine with 4-fluorophenyl isocyanate in the presence of a solvent and a catalyst. The reaction proceeds via nucleophilic attack of the amine group on the isocyanate group, followed by cyclization and carbamate formation. The resulting bis(4-fluorophenyl) 1,6-hexanediylbiscarbamate product can be purified by recrystallization or chromatography.
Propiedades
IUPAC Name |
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O4/c21-15-5-9-17(10-6-15)27-19(25)23-13-3-1-2-4-14-24-20(26)28-18-11-7-16(22)8-12-18/h5-12H,1-4,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQBKCBNFMWHGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NCCCCCCNC(=O)OC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl) N-[6-[(4-fluorophenoxy)carbonylamino]hexyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-bromophenyl)-N-[4-(dimethylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5218183.png)

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,5-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5218193.png)
![1-(1-benzofuran-3-ylcarbonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5218206.png)
![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)
![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)



![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5218258.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)